2,2,2-trifluoroethyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate
Overview
Description
2,2,2-trifluoroethyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate is a useful research compound. Its molecular formula is C14H9Cl2F3O4 and its molecular weight is 369.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.9829986 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Interplay of Structure and Reactivity in Furan Diels-Alder Reactions
A study by Griffith et al. (2006) on difluorinated alkenoates and their reactivity with furans underlines the significance of fluorinated compounds in synthetic chemistry. Their work demonstrates how fluorination affects reactivity and selectivity in Diels-Alder reactions, offering a pathway to synthesize complex fluorinated structures which could be relevant to the development of pharmaceuticals and agrochemicals (Griffith et al., 2006).
Aerobic Oxidation of Furfural
Deng et al. (2014) explored the oxidative esterification of furfural, a reaction relevant to converting biomass into valuable furan-based chemicals. This research highlights the utility of furans and their derivatives in green chemistry and the production of sustainable materials (Deng et al., 2014).
Nucleophilic Cyclization of Difluoroalkenes
The work by Ichikawa et al. (2002) on the nucleophilic cyclization of difluoroalkenes to synthesize fluorinated hetero- and carbocycles sheds light on the strategic incorporation of fluorine into complex molecules, showcasing the importance of fluorinated compounds in medicinal chemistry and material science (Ichikawa et al., 2002).
Synthesis of Fluorinated Nucleosides
Maruyama et al. (1999) described a method for introducing fluorine into nucleosides, illustrating the critical role of fluorinated compounds in the development of antiviral and anticancer drugs. This research underscores the utility of fluorination in enhancing the biological activity and stability of therapeutic agents (Maruyama et al., 1999).
Carboxylation of Furan Derivatives
Research by Dutta et al. (2015) on the production of furoate ester biofuels from biomass-derived furfural showcases the application of furan derivatives in renewable energy and biofuel production. This study emphasizes the role of chemical transformations in addressing energy sustainability (Dutta et al., 2015).
Properties
IUPAC Name |
2,2,2-trifluoroethyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3O4/c15-8-1-3-11(10(16)5-8)21-6-9-2-4-12(23-9)13(20)22-7-14(17,18)19/h1-5H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQBZYVQPQIKIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)OCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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